molecular formula C17H14N8O3 B2466228 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 2034320-41-5

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2466228
CAS No.: 2034320-41-5
M. Wt: 378.352
InChI Key: NLWFJJBRWTYCJS-UHFFFAOYSA-N
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Description

N-(2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound with a unique structure combining elements of pyrimidine and tetrazole

Scientific Research Applications

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide finds use in several scientific domains:

  • Chemistry: As a precursor in the synthesis of more complex molecules.

  • Biology: In studies involving enzyme inhibition and protein binding.

  • Industry: Use in the manufacture of specialized materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic synthesis. Key steps include the formation of the pyrido[2,3-d]pyrimidine core and subsequent functional group modifications to introduce the tetrazole and benzamide groups.

Industrial Production Methods: Industrial production is more streamlined, focusing on scalable processes. This includes optimized reaction conditions such as temperature control, use of catalysts, and purification techniques like recrystallization or chromatography to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

  • Oxidation: Typically facilitated by oxidizing agents like potassium permanganate.

  • Reduction: Involving reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions: Reagents like N-bromosuccinimide for bromination or acyl chlorides for acylation are common in its reactions. Conditions often involve controlled pH, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions.

Major Products: Major products from these reactions include various substituted derivatives of the original compound, often tailored for specific biochemical applications.

Mechanism of Action

Molecular Targets and Pathways: The compound acts by interacting with specific enzymes and proteins, disrupting their normal function. It can inhibit certain biochemical pathways, leading to therapeutic effects such as halting the proliferation of cancer cells or inhibiting viral replication.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other pyrido[2,3-d]pyrimidine derivatives and tetrazole-containing molecules. These compounds often share biological activity but differ in potency, specificity, and solubility.

Uniqueness: What sets N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide apart is its specific combination of functional groups, which imparts unique biochemical properties making it a valuable candidate for drug development.

That’s a deep dive into this fascinating compound

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N8O3/c26-15(11-3-1-4-12(9-11)25-10-20-22-23-25)19-7-8-24-16(27)13-5-2-6-18-14(13)21-17(24)28/h1-6,9-10H,7-8H2,(H,19,26)(H,18,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWFJJBRWTYCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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